Aureobasidin S2a
Description
Discovery and Characterization of Novel Aureobasidin Congeners
Aureobasidin S2a was discovered along with four other new, more hydrophilic aureobasidins (S1, S2b, S3, and S4) from the fermentation broth of Aureobasidium pullulans strain R106. nih.gov The discovery was facilitated by the use of on-line liquid chromatography/mass spectrometry with electrospray ionization. nih.gov This technique allowed for the identification of these previously unknown compounds, which are distinguished from other aureobasidins by their higher hydrophilicity in reversed-phase high-performance liquid chromatography (HPLC). nih.gov The structures of these new aureobasidins were elucidated, and it was found that some, particularly those with a hydroxylated 2-hydroxy-3-methylpentanoic acid (Hmp) as the hydroxy acid component, showed high activity against Candida spp. and Cryptococcus neoformans. nih.gov
Natural Origin and Producing Organisms
The primary natural source of this compound is the fungus Aureobasidium pullulans, specifically strain R106. nih.govvulcanchem.com This ubiquitous yeast-like fungus is found in various environments, including soil, water, and on plant surfaces. researchgate.net While Aureobasidium pullulans is a well-documented producer of various bioactive compounds, the production of specific aureobasidin congeners can vary between strains. researchgate.netresearchgate.net For instance, strain BP-1938 is noted for its production of Aureobasidin A. acs.orgnih.gov Another species, an Elsinoë sp., has been found to produce a unique aureobasidin analogue called persephacin. acs.orgacs.org
Classification within Cyclic Depsipeptides
This compound is classified as a cyclic depsipeptide. semanticscholar.orgnih.gov This class of natural products is characterized by a cyclic structure containing both amino acid and hydroxy acid residues, with at least one ester (lactone) bond in the ring. semanticscholar.org Aureobasidins are composed of eight amino acids and one hydroxy acid. nih.gov The specific sequence and composition of these residues define the individual congeners and their biological activities. The general structure of aureobasidins, including Aureobasidin A, consists of a cyclic nonadepsipeptide. researchgate.net
| Property | Value |
| CAS Number | 153954-72-4 |
| Molecular Formula | C60H92N8O12 |
| Molecular Weight | 1117.4 g/mol |
| Accurate Mass | 1116.6835 Da |
| InChIKey | AZWNOPVZWSHWAA-URQULGPXSA-N |
| This table is interactive. Click on the headers to sort. |
Structure
2D Structure
Properties
CAS No. |
153954-72-4 |
|---|---|
Molecular Formula |
C60H92N8O12 |
Molecular Weight |
1117.4 g/mol |
IUPAC Name |
6-benzyl-12,24-di(butan-2-yl)-3-[(4-hydroxyphenyl)methyl]-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18-(2-methylpropyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone |
InChI |
InChI=1S/C60H92N8O12/c1-17-37(9)46-57(76)65(14)47(35(5)6)52(71)61-42(31-34(3)4)55(74)67(16)50(60(11,12)79)59(78)80-49(38(10)18-2)58(77)66(15)48(36(7)8)53(72)62-43(32-39-23-20-19-21-24-39)54(73)64(13)45(33-40-26-28-41(69)29-27-40)56(75)68-30-22-25-44(68)51(70)63-46/h19-21,23-24,26-29,34-38,42-50,69,79H,17-18,22,25,30-33H2,1-16H3,(H,61,71)(H,62,72)(H,63,70) |
InChI Key |
AZWNOPVZWSHWAA-UHFFFAOYSA-N |
SMILES |
CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC3=CC=C(C=C3)O)C)CC4=CC=CC=C4)C(C)C)C)C(C)CC)C(C)(C)O)C)CC(C)C)C(C)C)C |
Canonical SMILES |
CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC3=CC=C(C=C3)O)C)CC4=CC=CC=C4)C(C)C)C)C(C)CC)C(C)(C)O)C)CC(C)C)C(C)C)C |
Synonyms |
Aureobasidin S2a |
Origin of Product |
United States |
Molecular Mechanism of Action
Inositol (B14025) Phosphorylceramide (IPC) Synthase Inhibition
The primary molecular target of Aureobasidin S2a is inositol phosphorylceramide (IPC) synthase, an enzyme vital for the synthesis of complex sphingolipids in fungi. vulcanchem.compatsnap.com
Enzymatic Target Characterization in Fungi
IPC synthase, encoded by the AUR1 gene in Saccharomyces cerevisiae, is an essential enzyme for fungal viability. vulcanchem.comoup.comyeasenbio.com It catalyzes the transfer of a phosphoinositol group from phosphatidylinositol (PI) to ceramide, forming inositol phosphorylceramide (IPC). patsnap.comoup.comnih.gov This reaction is a cornerstone of fungal sphingolipid biosynthesis. nih.gov The enzyme is an integral membrane protein located in the Golgi apparatus. acs.orgnih.gov Studies have shown that the IPC synthase complex in S. cerevisiae is composed of a catalytic subunit, Aur1, and a regulatory subunit, Kei1, both of which are essential for the enzyme's activity and proper localization. nih.govresearchgate.netgenscript.com The enzyme is found in a variety of fungal species, including pathogenic ones like Candida spp. and Aspergillus spp. nih.govmdpi.com
Structural Basis of Inhibitor-Enzyme Interaction
Recent cryo-electron microscopy studies of the S. cerevisiae IPC synthase (Aur1-Kei1 complex) bound to Aureobasidin A have provided significant insights into the inhibitory mechanism. researchgate.netgenscript.com Aureobasidin A occupies a predominantly hydrophobic pocket within the catalytic core domain of the Aur1 subunit. researchgate.netgenscript.com This binding physically obstructs the entry of both substrates, ceramide and phosphatidylinositol, into the active site, thereby inhibiting the enzyme's function. researchgate.netgenscript.com The structure of the complex is a dimer of Aur1-Kei1 heterodimers, with the homodimerization occurring through the Aur1 subunits. researchgate.netgenscript.com Given the structural similarity, this compound is presumed to interact with IPC synthase in a comparable manner, fitting into this hydrophobic pocket and blocking substrate access. vulcanchem.com Mutations that confer resistance to Aureobasidin A are often found clustered near this binding site, highlighting the critical nature of this interaction for the compound's inhibitory effect. researchgate.netgenscript.com
Specificity of IPC Synthase Inhibition in Fungi vs. Mammalian Systems
The specificity of this compound and its analogs as antifungal agents stems from the fact that IPC synthase is an enzyme found in fungi, plants, and some protozoa, but is absent in mammals. patsnap.comresearchgate.netmdpi.com In mammalian cells, the primary complex sphingolipid is sphingomyelin (B164518), which is synthesized by sphingomyelin synthase through the transfer of a phosphocholine (B91661) head group from phosphatidylcholine to ceramide. plos.org This fundamental difference in the sphingolipid biosynthesis pathways between fungi and mammals makes IPC synthase an attractive and specific target for antifungal drug development. mdpi.complos.org The absence of an analogous enzyme in mammalian cells means that this compound does not interfere with their lipid metabolism, contributing to its selective toxicity against fungi. mdpi.com
Downstream Perturbations of Sphingolipid Metabolism
The inhibition of IPC synthase by this compound triggers a cascade of downstream effects that disrupt the delicate balance of sphingolipid metabolism, ultimately leading to fungal cell death. vulcanchem.com
Accumulation of Precursor Metabolites
A primary consequence of blocking IPC synthase is the accumulation of its substrate, ceramide. vulcanchem.compatsnap.com This buildup of ceramides (B1148491) can reach toxic levels within the fungal cell, a phenomenon referred to as "ceramide intoxication." vulcanchem.comrupress.org The accumulation of ceramides and their precursors, such as long-chain bases, is a significant contributor to the fungicidal activity of Aureobasidin A and, by extension, this compound. nih.govnih.govnih.gov This toxic accumulation disrupts cellular processes and contributes to the loss of membrane integrity. vulcanchem.com
At the same time, the inhibition of IPC synthase leads to the depletion of essential complex sphingolipids, including IPC and its more complex derivatives like mannosyl-inostiol phosphorylceramide (MIPC) and mannosyl-diinositol phosphorylceramide (M(IP)2C). vulcanchem.comoup.com This "deprivation of essential sphingolipids" is the second arm of the dual mechanism of action. vulcanchem.com These complex sphingolipids are crucial for various cellular functions, including the proper functioning of the cell membrane. vulcanchem.com
Impact on Lipid Microdomain Formation
Sphingolipids, along with sterols like ergosterol (B1671047), are key components of specialized membrane microdomains known as lipid rafts. semanticscholar.orgresearchgate.net These rafts are dynamic platforms involved in organizing cellular processes such as signal transduction and membrane trafficking. nih.govplos.org The depletion of complex sphingolipids due to IPC synthase inhibition by this compound is expected to disrupt the formation and integrity of these lipid rafts. researchgate.net Alterations in the lipid composition of the cell membrane can affect the localization and function of raft-associated proteins, further contributing to cellular dysfunction. researchgate.netmdpi.com The disruption of these microdomains can lead to increased membrane permeability and susceptibility to stressors, ultimately compromising cell viability. mdpi.com
Cellular and Subcellular Responses Induced by IPC Synthase Inhibition
The inhibition of inositol phosphorylceramide (IPC) synthase by compounds such as this compound triggers a cascade of cellular and subcellular events, ultimately leading to fungal cell death. These responses include cell cycle arrest, disorganization of the cytoskeleton, activation of cell wall integrity pathways, and alterations in mitochondrial function.
Cell Cycle Arrest and Growth Inhibition
Aureobasidin A is known to halt the growth of yeast cells. nih.gov This growth inhibition is a primary consequence of IPC synthase inhibition. In Saccharomyces cerevisiae, treatment with aureobasidin A leads to an accumulation of cells with a DNA content characteristic of the G2 phase of the cell cycle. nih.gov This suggests that while DNA replication may proceed, the drug interferes with cellular processes essential for normal bud growth and cell division. nih.gov
The immediate cessation of growth in wild-type yeast strains exposed to aureobasidin A is attributed to the toxic buildup of ceramides, which occurs long before the levels of essential inositol phosphorylceramides become critically low. nih.gov However, even in mutant strains where ceramide levels remain low, growth eventually ceases after a number of cell divisions, indicating that the lack of inositol phosphorylceramides themselves is ultimately lethal. nih.gov This dual mechanism of ceramide toxicity and essential sphingolipid deprivation underscores the compound's potent growth-inhibitory effects.
Furthermore, studies in Aspergillus niger suggest that the cellular response to aureobasidin A involves the upregulation of genes associated with proteasomal protein degradation, a process also linked to heat stress-induced transient cell cycle arrest in S. cerevisiae. researchgate.net
Aberrant Cytoskeletal Organization
The inhibition of IPC synthase by aureobasidin A has profound effects on the organization of the fungal cytoskeleton. In Saccharomyces cerevisiae, exposure to aureobasidin A results in the disruption of actin assembly. nih.gov This is a critical event, as proper actin organization is fundamental for polarized cell growth, budding, and cytokinesis.
The fungicidal action of aureobasidin A is linked to this aberrant actin assembly, which in turn inhibits the normal budding process. nih.gov This disruption of the cytoskeleton contributes to the observed increase in cells with single small buds or multiple buds, a hallmark of cell cycle arrest. nih.gov Additionally, the delocalization of chitin (B13524), a key component of the fungal cell wall, is observed concurrently with actin disruption, further highlighting the breakdown of coordinated cellular morphogenesis. nih.gov
The cytoskeleton's role extends to the organization of the plasma membrane. Eisosomes, which are large, stable protein complexes that organize the plasma membrane into distinct domains, are affected by alterations in sphingolipid levels. embopress.org Both the depletion of long-chain bases and ceramides, the latter of which accumulates following aureobasidin A treatment, lead to defects in eisosome assembly and organization. embopress.org This suggests that the cytoskeletal and membrane organization defects induced by IPC synthase inhibition are interconnected.
Modulation of Cell Wall Integrity Signaling Pathways
Fungi possess sophisticated signaling pathways to sense and respond to cell wall stress. The inhibition of sphingolipid synthesis by aureobasidin A is recognized as a form of membrane stress that consequently triggers the cell wall integrity (CWI) pathway. researchgate.net In Aspergillus niger, aureobasidin A induces the CWI pathway as a primary compensatory response. researchgate.net
This response involves the activation of Rho GTPases, specifically RhoD, which in turn activates a mitogen-activated protein kinase (MAPK) cascade, ultimately leading to the activation of the transcription factor RlmA. researchgate.net RlmA, in cooperation with other transcription factors like MsnA and CrzA, is crucial for the fungus to survive the stress induced by aureobasidin A. researchgate.net
The CWI pathway regulates the expression of genes involved in the synthesis of cell wall components like chitin and glucan. biorxiv.org The hypersynthesis of chitin is a common response to cell wall stress. biorxiv.org The interplay between sphingolipid metabolism and the CWI pathway is essential for maintaining cell wall homeostasis. In Candida albicans, the inhibition of sphingolipid biosynthesis, either chemically with aureobasidin A or through genetic deletion of key enzymes, impairs cell wall integrity. researchgate.net This underscores the critical role of sphingolipids in the structural and functional integrity of the fungal cell wall.
The activation of the CWI pathway is a survival mechanism. However, the initial damage caused by the disruption of sphingolipid synthesis is often too severe to be fully compensated for, leading to cell death.
Alterations in Mitochondrial Function and Oxidative Stress
The inhibition of IPC synthase and the subsequent disruption of sphingolipid homeostasis have significant repercussions for mitochondrial function and induce oxidative stress. In clinical resistant strains of Candida species, treatment with aureobasidin A leads to increased oxidative stress and a reduced mitochondrial membrane potential. nih.gov
Mitochondria are central to cellular metabolism and energy production, and their dysfunction is closely linked to oxidative stress. frontiersin.orgmdpi.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these harmful byproducts. frontiersin.org The accumulation of ROS can cause damage to vital cellular components, including lipids, proteins, and DNA. frontiersin.org
There is a strong connection between sphingolipid metabolism and mitochondrial health. nih.gov Studies in yeast have shown that sphingolipids are required for the morphological changes mitochondria undergo in response to acute oxidative stress. nih.gov Depleting sphingolipids can promote tolerance to oxidative stress. nih.gov The accumulation of certain sphingolipid species in mitochondrial membranes during stress may contribute to altered morphology and function. nih.gov
The increased oxidative stress observed upon aureobasidin A treatment is a key contributor to its fungicidal activity. nih.gov The combination of direct membrane damage, cell cycle arrest, cytoskeletal disruption, and mitochondrial dysfunction creates a multifaceted attack on the fungal cell, ultimately leading to its demise.
Spectrum of Biological Activity in Vitro Investigations
Antifungal Efficacy Against Pathogenic Fungi
Aureobasidin A is a cyclic depsipeptide antibiotic produced by the fungus Aureobasidium pullulans. It demonstrates significant antifungal properties against a range of pathogenic fungi. Its primary mechanism of action is the inhibition of inositol (B14025) phosphorylceramide (IPC) synthase, an enzyme crucial for sphingolipid biosynthesis in fungi but absent in mammals. This targeted action disrupts the integrity of the fungal cell membrane, leading to cell death.
Aureobasidin A exhibits potent in vitro activity against a variety of pathogenic and non-pathogenic yeast species. Its efficacy has been documented against clinically important yeasts such as Candida spp. and Cryptococcus neoformans, as well as model organisms like Saccharomyces cerevisiae and Schizosaccharomyces pombe. acs.orgtakarabio.com The compound is reported to be toxic to yeast at low concentrations, typically between 0.1 and 0.5 µg/ml. takarabio.comtakarabio.com
The spectrum of activity includes several Candida species. acs.org For instance, against a fluconazole-resistant strain of Candida albicans (ATCC 76615), Aureobasidin A demonstrated significant inhibitory effects. modares.ac.ir A study evaluating its effect on fluconazole-resistant C. albicans isolates found MIC50 and MIC90 values of 0.25 µg/mL and 2 µg/mL, respectively. modares.ac.irresearchgate.net When combined with fluconazole (B54011), Aureobasidin A showed a synergistic effect, reducing the required concentration of fluconazole to inhibit fungal growth. modares.ac.irresearchgate.net The minimum inhibitory concentration (MIC) for various yeast strains highlights its broad anti-yeast potential. takara.co.kr
Below is a table summarizing the in vitro antifungal activity of Aureobasidin A against various yeast species.
| Yeast Species | Strain | MIC (µg/mL) | Reference |
| Candida albicans | ATCC 76615 (Fluconazole-Resistant) | 0.12 - 4 | modares.ac.ir |
| Candida glabrata | Clinical Isolates | 0.25 (MIC50), 2 (MIC90) | researchgate.net |
| Saccharomyces cerevisiae | Not Specified | 0.1 - 0.5 | takarabio.comtakarabio.comyeasenbio.com |
| Schizosaccharomyces pombe | Not Specified | 0.1 - 0.5 | takarabio.comtakarabio.comyeasenbio.com |
| Cryptococcus neoformans | Not Specified | Active | acs.orgnih.gov |
The efficacy of Aureobasidin A extends to various filamentous fungi, including several species of Aspergillus. takarabio.comresearchgate.net While native Aureobasidin A shows limited activity against the significant human pathogen Aspergillus fumigatus due to the presence of efflux pumps that efficiently clear the drug, certain synthetic derivatives have been developed with enhanced potency. acs.orgnih.gov For example, a derivative referred to as compound 20 demonstrated significantly improved MIC values against A. fumigatus. acs.org Specifically, the meta isomer of compound 20 had an MIC of approximately 0.6 µg/mL against A. fumigatus. acs.org Another derivative, persephacin, also showed potent effects against A. fumigatus. acs.org
The compound is also active against plant pathogenic filamentous fungi. Studies have reported its effectiveness against species such as Penicillium digitatum, P. italicum, P. expansum, Botrytis cinerea, and Monilinia fructicola. google.com
The following table presents the in vitro activity of Aureobasidin A and its derivatives against select filamentous fungi.
| Fungal Species | Compound | Strain | MIC (µg/mL) | Reference |
| Aspergillus fumigatus | Aureobasidin A | Not Specified | Low Activity | acs.orgnih.gov |
| Aspergillus fumigatus | Compound 20 (meta isomer) | Not Specified | ~0.6 | acs.org |
| Aspergillus fumigatus | Compound 20 | ATCC 20435 | 1 | nih.gov |
| Aspergillus fumigatus | Compound 20 | MYA-32626 | 2 | nih.gov |
| Aspergillus flavus | Compound 20 | ATCC 204304 | 1 | nih.gov |
| Aspergillus flavus | Compound 20 | ATCC 22546 | 2 | nih.gov |
| Aspergillus flavus | Compound 20 | ATCC 64025 | 1 | nih.gov |
| Aspergillus nidulans | Aureobasidin A | Not Specified | 0.1 - 0.5 | takarabio.comtakarabio.comyeasenbio.com |
| Aspergillus niger | Aureobasidin A | Not Specified | 0.1 - 0.5 | takarabio.comtakarabio.comyeasenbio.com |
Activity Against Other Eukaryotic Microorganisms
In addition to its antifungal properties, Aureobasidin A has demonstrated activity against other eukaryotic microorganisms, notably the protozoan parasite Toxoplasma gondii. nih.gov Toxoplasma gondii is an obligate intracellular parasite responsible for the disease toxoplasmosis. nih.gov Research has shown that Aureobasidin A is active against the proliferative tachyzoite stage of the parasite and can also target the encysted bradyzoite form, suggesting its potential for treating chronic toxoplasmosis. nih.gov While it was initially thought to target the parasite's IPC synthase, studies indicate that this is not its mechanism of action in Toxoplasma. nih.gov Aureobasidin A was found to be rapidly microbicidal against isolated Toxoplasma parasites. nih.gov
However, Aureobasidin A was found to be inactive against other protozoan parasites like Leishmania and Trypanosoma cruzi. biorxiv.org Eukaryotic microorganisms encompass a diverse group including fungi, protozoa, and algae. ebsco.com
Antibacterial Activity
The primary spectrum of activity for Aureobasidin A is against fungi and some other eukaryotes; however, some studies have investigated its potential for antibacterial action. In vitro tests have shown that Aureobasidin A exhibits some inhibitory effects against both Gram-positive and Gram-negative bacteria.
One study reported the minimal inhibitory concentration (MIC) of Aureobasidin A against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). agriculturejournals.czagriculturejournals.czrepec.org Another report mentioned that a newly isolated aureobasidin from a marine-derived Aureobasidium sp. was active against Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. researchgate.netresearchgate.net
The table below summarizes the reported antibacterial activity of Aureobasidin A.
| Bacterial Species | Gram Stain | MIC (mg/mL) | Reference |
| Staphylococcus aureus | Positive | 0.5 | agriculturejournals.czagriculturejournals.czrepec.org |
| Escherichia coli | Negative | 1.0 | agriculturejournals.czagriculturejournals.czrepec.org |
| Bacillus subtilis | Positive | Active | researchgate.netresearchgate.net |
Mechanisms of Resistance and Counter Resistance Strategies
Fungal Resistance Pathways
A primary mechanism of fungal resistance involves the active removal of the antifungal agent from the cell, a process mediated by drug efflux pumps. frontiersin.orgnih.gov These transport proteins, particularly those belonging to the ATP-binding cassette (ABC) transporter superfamily, function as cellular gatekeepers, preventing the intracellular accumulation of toxic substances. researchgate.netmdpi.com
In the context of Aureobasidin A, several ABC transporters have been implicated in conferring resistance. In the model yeast Saccharomyces cerevisiae, overexpression of the plasma membrane ABC transporter YOR1 has been shown to grant resistance to Aureobasidin A. frontiersin.orgnih.gov The aur3R mutant of S. cerevisiae, which exhibits increased resistance, was found to have a mutation in the PDR1 gene. nih.gov This gene encodes a transcriptional regulator that, when mutated, leads to high-level expression of both YOR1 and another ABC transporter-encoding gene, PDR5. nih.gov Further genetic analysis revealed that YOR1 plays a more significant role than PDR5 in this resistance phenotype. nih.gov A homolog of YOR1 has also been identified in the pathogenic fungus Candida albicans. nih.gov
Additionally, studies have identified PDR16 and its paralog, PDR17, as multicopy suppressor genes that confer resistance to Aureobasidin A when overexpressed. oup.comoup.comresearchgate.net Pdr16 is thought to reduce the effectiveness of Aureobasidin A against its intracellular target, Aur1, without affecting the drug's entry into the cell. researchgate.net This suggests a mechanism where Pdr16 might trap Aureobasidin A, preventing it from reaching the Aur1 enzyme. researchgate.net The native efflux pumps in Aspergillus fumigatus are so efficient at clearing the drug that this pathogen shows little susceptibility to the parent compound. amazonaws.comacs.org
| Efflux Pump/Gene | Organism | Function in Resistance | Reference |
|---|---|---|---|
| YOR1 | Saccharomyces cerevisiae | Overexpression confers resistance. Considered more important than PDR5 for resistance. | frontiersin.orgnih.gov |
| PDR5 | Saccharomyces cerevisiae | High-level expression contributes to resistance, regulated by PDR1. | nih.gov |
| PDR16 | Saccharomyces cerevisiae | Overexpression confers resistance, potentially by trapping AbA intracellularly. | oup.comoup.comresearchgate.net |
| PDR17 | Saccharomyces cerevisiae | Paralog of PDR16; overexpression also confers resistance. | oup.comoup.comresearchgate.net |
| Efflux Pump(s) | Aspergillus fumigatus | Efficiently clears the drug, leading to intrinsic low susceptibility. | amazonaws.comacs.org |
The most direct mechanism of resistance to Aureobasidin A involves alterations to its molecular target, the essential enzyme inositol (B14025) phosphorylceramide (IPC) synthase. takarabio.comyeasenbio.com This enzyme, encoded by the AUR1 gene in S. cerevisiae, is vital for the biosynthesis of sphingolipids, which are critical components of the fungal cell membrane. oup.comoup.com
Mutations within the AUR1 gene can render the resulting IPC synthase enzyme insensitive to inhibition by Aureobasidin A. oup.comoup.com These mutations are often dominant, meaning that even in the presence of a normal copy of the gene, the mutated version confers resistance. oup.comwikigenes.org Cryo-electron microscopy studies have revealed that Aureobasidin A binds within a predominantly hydrophobic pocket in the Aur1 subunit, blocking substrate entry. researchgate.netnih.gov Resistance-conferring mutations are clustered near this binding site, interfering with the drug's ability to bind effectively. researchgate.netnih.gov A well-characterized mutant gene, AUR1-C, is widely used as a dominant selectable marker in yeast genetic systems. takarabio.comyeasenbio.comtakara.co.kr
In addition to point mutations, overexpression of the wild-type AUR1 gene can also lead to resistance, as seen in Candida albicans. frontiersin.org In this pathogenic yeast, aneuploidy, specifically the trisomy of chromosome 1, has been shown to cause Aureobasidin A resistance by up-regulating genes on that chromosome, including PDR16, as well as the AUR1 gene located on a different chromosome. frontiersin.org
| Amino Acid Substitution | Original Residue | Position | Substituted Residue | Reference |
|---|---|---|---|---|
| Leu → Phe | Leucine | 137 | Phenylalanine | oup.comoup.com |
| His → Tyr | Histidine | 157 | Tyrosine | oup.comoup.com |
| Phe → Tyr | Phenylalanine | 158 | Tyrosine | oup.comoup.com |
There is a complex and crucial interplay between the biosynthesis of sphingolipids and ergosterol (B1671047), the primary sterol in fungal cell membranes. Both are essential for the structure and function of the plasma membrane, particularly in the formation of lipid microdomains. researchgate.netmdpi.com Disruptions in the ergosterol biosynthesis pathway have been found to confer resistance to Aureobasidin A. researchgate.net
In S. cerevisiae, deleting genes involved in the final stages of ergosterol synthesis, such as ERG2, ERG5, or ERG6, results in resistance to Aureobasidin A. researchgate.net Similarly, chemical inhibition of the ergosterol pathway with drugs like miconazole (B906) also induces resistance. researchgate.net This resistance is not due to a direct effect on the AUR1 gene's expression but is dependent on the presence of the efflux pump gene PDR16. researchgate.net Deletion of ERG6 was found to increase the protein expression level of Pdr16. researchgate.net These findings suggest that impaired ergosterol biosynthesis triggers a stress response that upregulates Pdr16, which in turn protects the cell from Aureobasidin A. researchgate.net
In C. albicans, strains lacking ergosterol (erg11Δ/Δ) are more sensitive to Aureobasidin A, indicating a different relationship between the pathways in this organism. mdpi.com Treatment with Aureobasidin A in these ergosterol-deficient mutants leads to a significant disruption of plasma membrane integrity. mdpi.com This highlights how the interplay between these two lipid biosynthesis pathways can vary among different fungal species.
Development of Analogues to Overcome Resistance
The challenge of intrinsic and acquired resistance, particularly the low activity of Aureobasidin A against pathogens like Aspergillus fumigatus due to efficient efflux, has driven the development of novel analogues. amazonaws.comacs.org The goal of these synthetic efforts is to create derivatives with an improved spectrum of activity that can evade or overcome fungal resistance mechanisms.
Structure-activity relationship (SAR) studies have shown that modifying or exchanging amino acid residues in the cyclic depsipeptide structure can significantly alter its pharmacological properties. acs.org One successful approach involves the chemical modification of the phenylalanine residues of Aureobasidin A using iridium-catalyzed borylation followed by Suzuki biaryl coupling. acs.org This method allows for the creation of a wide range of derivatives, some of which have demonstrated potent activity against A. fumigatus, with minimal inhibitory concentrations (MIC) below 0.5 μg/mL. acs.org
More recently, a novel natural analogue named persephacin was discovered from an endophytic fungus. acs.org Persephacin has a unique structure, lacking both phenylalanine residues found in Aureobasidin A and incorporating a novel amino acid. acs.org This compound exhibits potent, broad-spectrum antifungal effects against numerous pathogenic yeasts and filamentous fungi, including clinical strains of Candida auris and Aspergillus fumigatus, which are intrinsically resistant to the parent compound. acs.org The development of such analogues represents a promising strategy to counteract fungal resistance and expand the therapeutic potential of the aureobasidin class of antifungals. ijcce.ac.ir
Structure Activity Relationship Sar Studies and Analogue Development
Impact of Amino Acid Residue Modifications on Biological Activity
Modifying the amino acid sequence of aureobasidins has been a fruitful strategy for altering their pharmacological properties. acs.orgnih.gov These studies have pinpointed specific residues and structural features that are critical for their mechanism of action.
Certain amino acid residues within the cyclic depsipeptide structure play indispensable roles in defining the biological activity of aureobasidins.
β-hydroxy-N-methyl-L-valine: This residue, located at position 9 in Aureobasidin A, is crucial for its bioactivity. acs.orgresearchgate.net Both the hydroxyl group and the L-configuration of this residue have been identified as important for potent antifungal effects. researchgate.netresearchgate.net While analogues with other β-hydroxy amino acids at this position can retain good activity against Candida albicans, many exhibit reduced activity against Cryptococcus neoformans. researchgate.netresearchgate.netacs.org
Phenylalanine: Aureobasidin A contains two phenylalanine residues at positions 3 (L-Phe) and 4 (N-methyl-L-Phe), and modifications to these have been central to improving its activity profile, especially against Aspergillus fumigatus. acs.orgnih.gov Native Aureobasidin A has limited activity against this pathogen, likely due to efflux pumps. acs.org However, strategic substitutions can overcome this. For instance, replacing the N-methyl-L-Phe at position 4 with residues like N-methyl-D-Ala or sarcosine (B1681465) significantly enhances activity. acs.orgnih.gov This effect can be further amplified by modifying the L-Phe at position 3, such as by creating an [L-biphenylalanyl3,N-methyl-D-alanyl4]-AbA analogue, which shows notable activity against A. fumigatus. researchgate.netresearchgate.net
L-Glutamic Acid: The introduction of hydrophilic residues, such as aspartic acid (which is structurally similar to glutamic acid), at position 3 has been shown to be detrimental to antifungal activity, increasing the minimum inhibitory concentration (MIC) against C. albicans. acs.org This suggests that the hydrophobicity of this region is important for interaction with the target enzyme, inositol (B14025) phosphorylceramide (IPC) synthase, which is located in a hydrophobic membrane environment. acs.org Other studies have explored replacing residues at positions 6, 7, or 8 with L-glutamic acid to attach alkyl chains, thereby creating new analogues. researchgate.net
| Residue Position | Original Residue (in AbA) | Modification | Impact on Biological Activity | Reference |
|---|---|---|---|---|
| 9 | β-hydroxy-N-methyl-L-valine | Removal/modification of hydroxyl group | Reduced activity | researchgate.netresearchgate.net |
| 9 | β-hydroxy-N-methyl-L-valine | Replacement with other β-hydroxy amino acids | Retains activity against C. albicans, but loses activity against C. neoformans | researchgate.netresearchgate.net |
| 4 | N-methyl-L-phenylalanine | Substitution with N-methyl-D-Ala or Sarcosine | Significantly improved activity against A. fumigatus | acs.orgnih.gov |
| 3 and 4 | L-phenylalanine and N-methyl-L-phenylalanine | Substitution with L-biphenylalanyl at pos. 3 and N-methyl-D-alanyl at pos. 4 | Shows strong activity against A. fumigatus | researchgate.netresearchgate.net |
| 3 | L-phenylalanine | Substitution with Aspartic acid | Deleterious to activity against C. albicans | acs.org |
The stereochemistry and size of the amino acid side chains are subtle yet powerful determinants of the molecule's final conformation and its ability to interact with its biological target.
Chirality: The stereochemistry of the amino acid residues is critical. As noted, the L-configuration of β-hydroxy-N-methyl-L-valine at position 9 is vital for activity. researchgate.netresearchgate.net A pivotal discovery in SAR studies was the impact of chirality at position 4. Changing the configuration from the natural L-Phe to a D-amino acid, such as in N-methyl-D-alanyl, was a key factor in producing analogues with potent activity against Aspergillus fumigatus. nih.govresearchgate.net
Side Chain Length: The length and bulk of the side chains also influence activity. While some studies have shown that adding comparatively large functionalities to the phenyl group of the N-methyl-phenylalanine at position 4 can be done without harming antifungal activity, other results indicate a potential negative impact. acs.org For example, an analogue with a methoxy-biphenyl side chain at position 4 showed a considerable loss of activity, which may be due to the increased bulk interfering with the target enzyme interaction. acs.org The strategic introduction of residues with specific side chain lengths can also be used to stabilize or destabilize certain peptide conformations, such as β-sheets, which can affect biological function. nih.govrsc.org
Synthetic Methodologies for Analogue Generation
The creation of aureobasidin analogues has been made possible through the advancement of various peptide synthesis techniques. These methods provide the necessary tools to systematically alter the molecule's structure.
A hybrid approach combining solid-phase peptide synthesis (SPPS) and solution-phase chemistry is commonly employed for synthesizing aureobasidin analogues. ijcce.ac.irmdpi.com
Solid-Phase Synthesis: The linear peptide precursor is typically constructed on an insoluble resin support, such as 2-chlorotrityl chloride resin. ijcce.ac.ircivilica.com This process uses the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, where the Fmoc group temporarily protects the alpha-amino group of the amino acid. researchgate.netijcce.ac.irmdpi.com The solid support allows for the easy removal of excess reagents and byproducts by simple filtration and washing, which speeds up the synthesis process. peptide.comamericanpeptidesociety.org
Solution-Phase Synthesis: Following the assembly of the linear peptide, it is cleaved from the resin. The crucial cyclization step, which forms the final cyclic depsipeptide structure, is then performed in the solution phase. ijcce.ac.ircivilica.comijcce.ac.ir This step is often challenging and requires highly dilute conditions to favor intramolecular cyclization over intermolecular polymerization.
To create diversity and introduce specific chemical groups that are not possible through standard peptide coupling, targeted chemical modifications are used. This is particularly relevant for modifying the phenylalanine residues of Aureobasidin A.
Iridium-catalyzed Borylation: A novel and powerful technique for the late-stage functionalization of aureobasidins involves the direct C-H activation and borylation of the phenylalanine residues, catalyzed by an iridium complex. acs.orgnih.govnih.gov This reaction selectively installs a boronate ester onto the phenyl ring, which can then be used as a handle for further modifications. rsc.orgrsc.org This approach avoids the often complex and lengthy process of synthesizing unnatural amino acids to be incorporated via SPPS. dipharma.com
Suzuki Biaryl Coupling: Following borylation, the Suzuki biaryl coupling reaction is a versatile and widely used method to form a new carbon-carbon bond. sandiego.edubeilstein-journals.org This palladium-catalyzed reaction couples the boronate ester on the phenylalanine residue with an aryl halide, allowing for the synthesis of a wide array of biaryl derivatives. acs.orgnih.govnih.gov This two-step sequence of borylation followed by Suzuki coupling has been instrumental in creating analogues with improved activity against A. fumigatus. acs.org
Rational Design Principles for Enhanced Efficacy and Broader Spectrum
The development of Aureobasidin A (AbA) analogues has been a key focus of research, aiming to enhance its antifungal efficacy and broaden its spectrum of activity, particularly against resistant pathogens like Aspergillus fumigatus. acs.orgnih.gov Rational design principles have been applied to modify the structure of AbA, leading to the generation of novel derivatives with improved pharmacological properties. acs.orgnih.gov These studies have provided valuable insights into the structure-activity relationships (SAR) of this class of cyclic depsipeptides. acs.orgacs.orgnih.gov
One of the primary challenges with native AbA is its limited activity against Aspergillus fumigatus, which is attributed to the presence of efficient efflux pumps in the fungus that clear the drug. acs.orgnih.gov Therefore, a significant aspect of the rational design of AbA analogues has been to create derivatives that can either evade or inhibit these efflux pumps. nih.gov
Key research findings have highlighted the importance of specific residues within the AbA structure for its antifungal activity. acs.orgacs.orgresearchgate.net Modifications at these positions have been systematically explored to understand their impact on efficacy and spectrum.
Key Areas of Modification and SAR Insights:
Residue 9 (β-hydroxy-N-methyl-L-valine): The hydroxyl group and the chirality of this residue are crucial for the antifungal activity of AbA. acs.orgresearchgate.net While analogues with other β-hydroxy amino acids at this position maintain good activity against Candida albicans, their efficacy against Cryptococcus neoformans is often diminished. acs.orgresearchgate.net
Residues 3 and 4 (Phenylalanine residues): Modifications at these positions have proven to be a successful strategy for improving the antifungal spectrum. acs.orgacs.org A notable advancement involves the functionalization of the phenylalanine residues using iridium-catalyzed borylation. acs.orgnih.gov This approach allows for the introduction of a wide range of substituents through subsequent reactions like Suzuki biaryl coupling. acs.org This has led to the development of derivatives with significant activity against A. fumigatus. acs.orgnih.gov
Residues 6, 7, and 8: The introduction of alkyl chains at these positions has been investigated to create more lipophilic analogues. nih.gov The length of the alkyl chain was found to be a critical determinant of antifungal activity. nih.gov
Notable Analogue Development and Research Findings:
A significant breakthrough in broadening the spectrum of AbA was the development of analogues through a three-step synthetic modification of the N-Me-Phe at position #4. acs.org This yielded potent analogues with improved activity profiles. acs.org More recent and tractable chemistry has been developed that allows for the synthesis of a wide array of derivatives, some of which exhibit minimal inhibitory concentrations (MIC) of less than 0.5 μg/mL against A. fumigatus. acs.orgnih.gov This is a substantial improvement, as native AbA has little activity against this pathogen. acs.orgnih.gov
The following interactive data tables summarize some of the key research findings from SAR studies on Aureobasidin S2a analogues.
Table 1: Antifungal Activity of Aureobasidin A Analogues with Modifications at Residues 6, 7, and 8
| Modification | Target Organism | Activity | Reference |
| [L-Glu6] with C6 alcohol ester | Candida spp. | Strongest antifungal activity among tested lipophilic analogues | nih.gov |
| Introduction of a long alkyl (C14) chain at positions 6, 7, or 8 | Not specified | Total loss of antifungal activity | nih.gov |
| Analogues with L-glutamic acid at positions 6 or 8 | Not specified | Weak activity | nih.gov |
| Esterification of the gamma-carboxyl group of L-glutamic acid at positions 6 or 8 with benzyl (B1604629) or shorter alkyl (C4 or C6) alcohols | Not specified | Significantly enhanced activity | nih.gov |
| All tested derivatives with modifications at residues 6, 7, or 8 | Cryptococcus neoformans | No activity | nih.gov |
Table 2: Antifungal Activity of Aureobasidin A Analogues with Modifications at Phenylalanine Residues
| Modification | Target Organism | MIC (μg/mL) | Reference |
| Native Aureobasidin A | Aspergillus fumigatus | Little activity | acs.orgnih.gov |
| Borylation of phenylalanine residues followed by Suzuki biaryl coupling | Aspergillus fumigatus | <0.5 | acs.orgnih.gov |
| [L-biphenylalanyl3, N-methyl-D-alanyl4] | Candida albicans | Retained good activity | acs.orgresearchgate.net |
| [L-biphenylalanyl3, N-methyl-D-alanyl4] | Cryptococcus neoformans | Lost activity | acs.orgresearchgate.net |
These rational design strategies have successfully generated this compound analogues with enhanced efficacy and a broader antifungal spectrum, demonstrating the potential of this natural product as a scaffold for the development of new and improved antifungal agents. acs.orgnih.govacs.org
Biosynthesis and Production Optimization
Natural Producer Organisms and Strain Variations
Aureobasidin S2a is naturally produced by the yeast-like fungus Aureobasidium pullulans. nih.gov This fungus is known for its morphological plasticity and its ability to produce a variety of secondary metabolites. The specific strain Aureobasidium pullulans R106 has been identified as a producer of this compound, alongside other aureobasidin variants such as S1, S2b, S3, S4, and the well-studied Aureobasidin A. nih.gov
Different strains of A. pullulans have been investigated for their production of aureobasidins, revealing significant variation in yield and the profile of metabolites produced. Notable strains used in research for Aureobasidin A, a closely related compound, include BP-1938, PA-2, and NRRL 62042. agriculturejournals.cz This strain-dependent variability underscores the importance of strain selection and improvement programs for maximizing the production of specific aureobasidins like S2a. While phylogenetically related, different species within the genus, such as Aureobasidium melanogenum, are also recognized, suggesting a broad genetic potential for producing these compounds across the genus.
Genetic Basis of Biosynthesis Pathways (e.g., aba1 gene)
The biosynthesis of aureobasidins is governed by a large, multifunctional enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS). The genetic basis for this pathway has been elucidated through the study of Aureobasidin A. The core gene responsible for its synthesis is the aba1 gene.
The aba1 gene is a single, intronless open reading frame (ORF) that is substantial in size, spanning 34,980 base pairs. This gene encodes a massive protein of 11,659 amino acids with a calculated molecular mass of 1,286,254 Da. This protein functions as the NRPS complex that assembles the constituent amino and hydroxy acids into the final cyclic depsipeptide structure. Analysis of the A. pullulans genome reveals that the aba1 gene is part of a larger biosynthetic gene cluster (BGC) that likely contains other genes responsible for precursor supply, modification, and regulation of aureobasidin production. Given that this compound is a structural analog of Aureobasidin A produced by the same organism, its biosynthesis is also mediated by the aba1 gene and its associated enzymatic machinery.
Fermentation Process Optimization for Enhanced Yield
Maximizing the production of this compound requires a systematic optimization of the fermentation process. Research focused on the closely related Aureobasidin A has demonstrated that manipulating culture conditions, media composition, and applying advanced bioprocess engineering strategies can lead to significant improvements in yield.
Optimization of Culture Conditions
The physical environment of the fermentation has a profound impact on fungal growth and metabolite production. Key parameters that have been optimized include temperature, pH, agitation speed, inoculum size, and liquid volume. For the A. pullulans PA-2 strain, studies revealed that optimal production of Aureobasidin A was achieved at a temperature of 26°C and an initial pH of 7.0. agriculturejournals.cznih.govtakarabio.com The agitation, which influences nutrient and oxygen transfer, was optimized to a rotation speed of 216 rpm. agriculturejournals.cznih.govtakarabio.com Furthermore, the ideal inoculum size was determined to be 6.8% (v/v), with a liquid volume of 125 mL in the experimental flask setup. agriculturejournals.cznih.govtakarabio.com These parameters provide a robust baseline for developing an optimized fermentation process for this compound.
| Parameter | Optimized Value | Reference Strain |
| Temperature | 26 °C | A. pullulans PA-2 |
| Initial pH | 7.0 | A. pullulans PA-2 |
| Rotation Speed | 216 rpm | A. pullulans PA-2 |
| Inoculum Size | 6.8% (v/v) | A. pullulans PA-2 |
| Liquid Volume | 125 mL | A. pullulans PA-2 |
Media Component Modulation
The composition of the culture medium provides the necessary nutrients for fungal growth and the building blocks for biosynthesis. The primary components, including carbon and nitrogen sources, as well as essential minerals, must be carefully balanced. A typical fermentation medium for aureobasidin production includes glucose as the carbon source and ammonium sulfate as the nitrogen source. nih.gov Essential minerals such as dipotassium phosphate (K₂HPO₄), magnesium sulfate (MgSO₄·7H₂O), and various trace elements like calcium chloride (CaCl₂), sodium chloride (NaCl), ferric chloride (FeCl₃), and zinc sulfate (ZnSO₄) are also critical for optimal performance. nih.gov Replacing complex, undefined media components like peptone and yeast extract with a chemically defined set of vitamins and trace elements can lead to more consistent and often higher yields.
| Media Component | Typical Concentration (g/L) |
| Glucose | 20.0 |
| Ammonium Sulfate ((NH₄)₂SO₄) | 5.0 |
| Dipotassium Phosphate (K₂HPO₄) | 1.5 |
| Magnesium Sulfate (MgSO₄·7H₂O) | 0.5 |
| Calcium Chloride (CaCl₂) | 0.1 |
| Sodium Chloride (NaCl) | 0.1 |
| Ferric Chloride (FeCl₃) | 0.0005 |
| Zinc Sulfate (ZnSO₄) | 0.0005 |
Bioprocess Engineering Approaches (e.g., Response Surface Methodology)
To efficiently navigate the complex interactions between multiple fermentation parameters, statistical experimental designs are employed. Response Surface Methodology (RSM) is a powerful collection of statistical and mathematical techniques used for modeling and analyzing processes where a response of interest is influenced by several variables. nih.govtakarabio.com This approach allows for the evaluation of the relative significance of different factors and the identification of optimal conditions.
In the optimization of Aureobasidin A production by A. pullulans PA-2, RSM was successfully used to model the effects of inoculum size, rotation speed, temperature, liquid volume, and initial pH. nih.govtakarabio.com The application of this methodology led to a predicted yield of 940 mg/L, with an observed experimental yield of 920 mg/L. agriculturejournals.cztakarabio.com This represented a 51% increase in production compared to the pre-optimization yield of 610 mg/L, demonstrating the efficacy of RSM as a tool for enhancing the biosynthesis of aureobasidins. agriculturejournals.cztakarabio.com
Advanced Research Methodologies and Applications
Molecular Biology Tools for Studying Aureobasidins
Molecular biology provides fundamental tools for dissecting the effects of aureobasidins at the genetic level. Reporter genes and interaction screening systems have been particularly instrumental in identifying the compound's target and in studying protein-protein interactions relevant to its mode of action.
The primary molecular target of Aureobasidin A, a closely related and well-studied member of the aureobasidin family, is the enzyme inositol (B14025) phosphorylceramide (IPC) synthase, which is essential for sphingolipid biosynthesis in fungi. takarabio.comtakarabio.comtakara-bio.co.jp This enzyme is encoded by the AUR1 gene in Saccharomyces cerevisiae. takarabio.com A key breakthrough in studying this interaction was the identification of a mutant version of this gene, AUR1-C, which confers dominant resistance to the cytotoxic effects of Aureobasidin A. takarabio.comtakarabio.comtakara-bio.co.jp
This resistance mechanism has been ingeniously harnessed to create a powerful gene reporter system. In this system, the expression of the AUR1-C gene serves as a highly effective and stringent selectable marker. takarabio.comtakara-bio.co.jp When yeast cells are grown on a medium containing Aureobasidin A, only the cells that successfully express the AUR1-C gene product can survive. takarabio.comtakara-bio.co.jp Unlike nutritional markers that may only slow the growth of background colonies, Aureobasidin A actively kills sensitive cells, which virtually eliminates false positives and provides a clear distinction between resistant and sensitive phenotypes. takarabio.comtakara-bio.co.jp This "life-or-death" selection makes the AUR1-C reporter system exceptionally robust for various molecular screening applications. takara-bio.co.jp
The AUR1-C gene reporter system is a cornerstone of advanced Yeast Two-Hybrid (Y2H) platforms, such as the Matchmaker™ Gold system. takarabio.comtakara-bio.co.jptakara-bio.co.jp Y2H is a powerful technique used to discover protein-protein interactions (PPIs) in vivo. takara-bio.co.jp It relies on the modular nature of transcription factors, which have a DNA-binding domain (BD) and a transcriptional activation domain (AD). takara-bio.co.jp In a typical Y2H screen, a "bait" protein is fused to the BD, and a library of potential "prey" proteins is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that activates downstream reporter genes. takarabio.com
The integration of the AUR1-C gene as one of these reporters significantly enhances the stringency and reliability of the screen. takara-bio.co.jptakara-bio.co.jp Modern Y2H systems employ a multi-reporter strategy to minimize the identification of false positives. takarabio.comnih.gov In the Matchmaker Gold system, a positive interaction between bait and prey proteins drives the expression of four separate reporter genes:
AUR1-C : Confers resistance to Aureobasidin A, providing a powerful drug-based selection. takara-bio.co.jpnih.gov
HIS3 : Allows growth on media lacking histidine. nih.gov
ADE2 : Allows growth on media lacking adenine. nih.gov
MEL1 : Encodes α-galactosidase, leading to the development of blue colonies in the presence of a chromogenic substrate like X-α-Gal. nih.gov
By requiring the activation of multiple reporters under different promoters, these systems ensure that only genuine, strong interactions are scored as positive hits. takara-bio.co.jpnih.gov The use of Aureobasidin A selection is particularly advantageous because it effectively removes the high background often associated with screens relying solely on nutritional markers. takarabio.comtakara-bio.co.jp
High-Resolution Structural Biology Techniques (e.g., Cryo-Electron Microscopy) for Target Elucidation
Understanding the precise molecular mechanism of an inhibitor requires visualizing its interaction with its target at atomic resolution. Cryo-electron microscopy (cryo-EM) has become a revolutionary tool in structural biology, enabling the high-resolution structure determination of complex biological macromolecules without the need for crystallization. thermofisher.comresearchgate.net
Recent research has successfully employed cryo-EM to determine the structure of the Saccharomyces cerevisiae IPC synthase—the target of Aureobasidin A—in its inhibitor-bound state. nih.govresearchgate.net These studies revealed that the functional enzyme is a complex composed of the catalytic subunit, Aur1, and a regulatory subunit, Kei1, which form a dimer of Aur1-Kei1 heterodimers. nih.govresearchgate.net
The cryo-EM structure provided critical insights into how Aureobasidin A inhibits the enzyme. Key findings include:
Binding Site: Aureobasidin A settles into a predominantly hydrophobic pocket located within the catalytic core domain of each Aur1 subunit. nih.govresearchgate.net
Mechanism of Inhibition: By occupying this pocket, the inhibitor physically blocks the entry channel for both of the enzyme's substrates, ceramide and phosphatidylinositol, effectively halting the production of IPC. nih.govresearchgate.net
Basis for Resistance: The high-resolution structure also illuminates the mechanisms of drug resistance. Mutations known to confer resistance to Aureobasidin A were found to cluster in and around the binding site. nih.govresearchgate.net These amino acid changes interfere with the stable binding of the inhibitor, thus reducing its efficacy.
This structural information is invaluable, providing a definitive molecular blueprint of the drug-target interaction and laying a solid foundation for the rational design and development of new, more potent antifungal agents targeting the fungal IPC synthase. nih.govresearchgate.net
Systems Biology Approaches (e.g., Metabolomic and Transcriptomic Profiling) in Response to Aureobasidins
While molecular and structural biology focuses on a specific target, systems biology approaches like transcriptomics and metabolomics provide a global view of how a cell responds to a compound like an aureobasidin. These methods measure changes in the complete set of transcripts (the transcriptome) or metabolites (the metabolome), offering a functional fingerprint of the cellular state.
Transcriptomic profiling , which analyzes the expression levels of all genes simultaneously, has been used to study the fungal response to Aureobasidin A. In a study involving the fungus Aspergillus niger, exposure to Aureobasidin A led to significant changes in gene expression. researchgate.net The analysis revealed that genes involved in the Cell Wall Integrity (CWI) pathway were induced. researchgate.net This response is logical, as the inhibition of sphingolipid synthesis by Aureobasidin A disrupts the cell membrane's integrity, which in turn triggers a compensatory response to reinforce the cell wall. researchgate.net This demonstrates a clear link between the compound's primary mechanism (sphingolipid inhibition) and broader cellular stress responses.
Metabolomic profiling complements transcriptomics by measuring the dynamic changes in small-molecule metabolites within the cell. This technique has been employed to investigate the role of sphingolipids in pathogenic fungi, using Aureobasidin A as a specific chemical probe to inhibit their synthesis. asm.org In a study on the rice blast fungus Magnaporthe oryzae, untargeted metabolomics was used to profile the metabolic changes during different stages of infection-related development. asm.org By using Aureobasidin A to block the pathway, researchers confirmed that the synthesis of early sphingolipids, such as ceramides (B1148491), is essential for the proper formation of the appressorium, a specialized structure required for plant infection. asm.org Similarly, broader metabolomic analyses in response to other antifungal compounds have highlighted significant shifts in lipid metabolism, reinforcing the power of this technique to uncover a compound's mode of action. asm.orgfrontiersin.org
Together, these systems biology approaches provide a holistic understanding of the downstream consequences of target inhibition by aureobasidins, revealing cellular vulnerabilities and adaptive responses that would be missed by focusing on the primary target alone.
Future Research Directions
Detailed Elucidation of Aureobasidin S2a Specific Biological Activities and Mechanisms
Key research questions to be addressed include:
Does this compound exhibit a different binding affinity or inhibitory constant (Ki) for IPC synthase compared to other aureobasidins like Aureobasidin A?
How does its increased hydrophilicity affect its ability to penetrate fungal cell walls and membranes?
Are there subtle differences in the downstream cellular effects, such as the disruption of actin assembly and budding processes, compared to more studied aureobasidins? vulcanchem.com
Exploration of Novel Analogues with Improved Biological Properties
The generation of novel analogues of aureobasidins has already shown promise in broadening their antifungal spectrum. For instance, while Aureobasidin A has limited activity against the significant pathogen Aspergillus fumigatus, synthetic modifications have yielded derivatives with enhanced efficacy. acs.orgnih.gov This highlights the potential for developing this compound analogues with superior biological properties.
Future research in this area should involve:
Structure-Activity Relationship (SAR) Studies: Systematic modifications to the amino acid and hydroxy acid components of this compound can help identify key structural features responsible for its activity. vulcanchem.comacs.org
Targeted Chemical Synthesis: The development of synthetic strategies, such as iridium-catalyzed borylation, can facilitate the creation of a diverse library of this compound derivatives for screening. acs.org
Screening for Broader Spectrum: Novel analogues should be tested against a wide range of clinically relevant fungi, including resistant strains, to identify candidates with improved potency and a broader spectrum of activity.
A recently discovered analogue, persephacin, which lacks phenylalanine residues and incorporates a novel amino acid, demonstrates potent antifungal effects against a wide array of pathogenic yeasts and filamentous fungi, including Aspergillus fumigatus. acs.org This discovery underscores the potential for identifying or synthesizing novel aureobasidin analogues with significantly enhanced therapeutic profiles.
Investigation of Unexplored Biological Activities Beyond Antifungal and Antibacterial Properties
While the primary focus has been on the antifungal and, to a lesser extent, antibacterial activities of aureobasidins, the broader biological potential of this compound remains largely unexplored. semanticscholar.orgnih.gov Cyclic depsipeptides as a class are known to exhibit a wide range of biological effects, including cytotoxic, phytotoxic, antiviral, anthelmintic, and enzyme-inhibitory activities. semanticscholar.org
Future investigations could explore:
Antiparasitic Activity: An analogue of Aureobasidin A has shown activity against the protozoan parasite Toxoplasma gondii. acs.org This suggests that this compound and its derivatives could be evaluated for their efficacy against other parasitic organisms.
Antifouling Properties: A related compound named aureobasidin, isolated from a marine-derived Aureobasidium sp., has demonstrated antifouling activity by inhibiting the settlement of barnacle larvae. researchgate.net This opens up the possibility of exploring this compound for similar applications.
Enzyme Inhibition: Given that other cyclic depsipeptides have shown inhibitory activity against various enzymes, this compound could be screened against a panel of enzymes to uncover novel therapeutic targets. semanticscholar.org
Biosynthetic Pathway Engineering for Sustainable and Scalable Production
The production of this compound currently relies on fermentation of Aureobasidium pullulans. vulcanchem.com To ensure a sustainable and scalable supply for research and potential future applications, engineering the biosynthetic pathway of this compound is a critical area of research. The gene responsible for the biosynthesis of Aureobasidin A, aba1, has been identified as a large, intronless open reading frame encoding a non-ribosomal peptide synthetase (NRPS) complex. researchgate.net
Future research in biosynthetic pathway engineering should aim to:
Identify and Characterize the Gene Cluster: The specific gene cluster responsible for this compound biosynthesis in A. pullulans needs to be identified and fully characterized.
Heterologous Expression: The identified gene cluster could be expressed in a more tractable host organism, such as Saccharomyces cerevisiae, to facilitate higher yields and easier purification. nih.govd-nb.info
Pathway Optimization: Metabolic engineering techniques can be employed to optimize the expression of the biosynthetic genes and enhance the production of this compound. This could involve manipulating precursor pathways or overexpressing key enzymes. nih.govkobe-u.ac.jp
By focusing on these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of new therapeutic agents and biotechnological tools.
Q & A
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Fit data to sigmoidal dose-response curves using software like GraphPad Prism. Calculate EC₅₀/IC₅₀ values and assess goodness-of-fit via R². For combination studies, apply the Bliss independence model or Loewe additivity theory .
Literature and Reproducibility
Q. How can researchers contextualize this compound’s efficacy within existing antifungal literature?
Q. What steps are critical for replicating published studies on this compound?
- Methodological Answer : Request raw data or supplementary materials from authors. Validate critical reagents (e.g., compound batches, fungal strains) and replicate experiments under identical conditions. Document deviations and their potential impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
